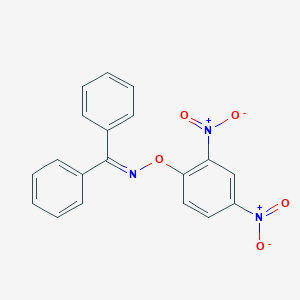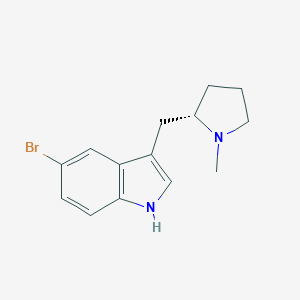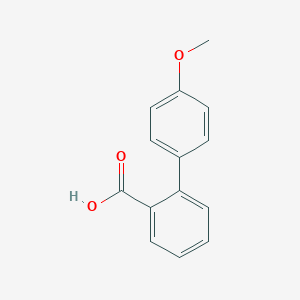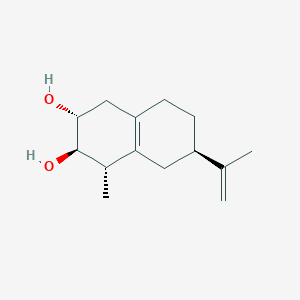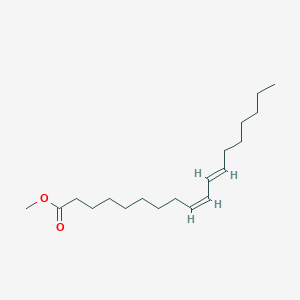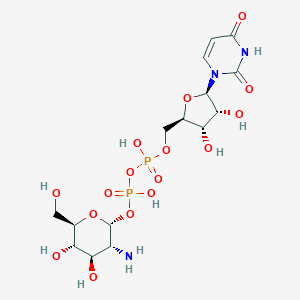
Udp-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-glucosamine is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is synthesized from glucose-6-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase. UDP-glucosamine is a key intermediate in the formation of various glycosaminoglycans, glycolipids, and glycoproteins.
Aplicaciones Científicas De Investigación
Probe for Bacterial Enzyme Inhibitors
UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe to identify inhibitors of LpxC, a crucial enzyme in the lipid A biosynthetic pathway in gram-negative bacteria. This application is significant for developing new antimicrobial agents targeting bacterial cell walls (Maxwell & Bronstein, 2005).
Enzymatic Pathway Studies in Yeast
Research has detailed the enzymatic biosynthesis of UDP-GlcNAc in yeast, highlighting its role as a building block for key structural components of the fungal cell wall, such as chitin and mannoproteins. This insight is pivotal for understanding fungal biology and identifying targets for antifungal drugs (Milewski, Gabriel, & Olchowy, 2006).
Metabolic Engineering for UDP-GlcNAc Production
Studies have demonstrated the metabolic engineering of Lactobacillus casei to increase the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), leveraging the bacterium's potential for producing oligosaccharides. This approach could have applications in biotechnology and pharmaceuticals, where UDP-sugars serve as essential glycosyl donors (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).
Insights into Mycobacterial Cell Wall Synthesis
Research on the bifunctional enzyme GlmU in Mycobacterium tuberculosis has provided critical insights into the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a precursor for peptidoglycan and mycobacterial cell wall components. This enzyme is a potential target for developing new anti-tuberculosis drugs, emphasizing the role of UDP-GlcNAc in bacterial pathogenicity (Zhang et al., 2008).
Role in Endothelial Cell Function
A study highlighted the presence of glutamine:fructose-6-phosphate amidotransferase for glucosamine-6-phosphate synthesis in endothelial cells, suggesting that de novo synthesis of glucosamine could have implications for endothelium-dependent relaxation and vascular dysfunction, particularly in the context of diabetes mellitus (Wu, Haynes, Yan, & Meininger, 2001).
Propiedades
Número CAS |
17479-04-8 |
|---|---|
Nombre del producto |
Udp-glucosamine |
Fórmula molecular |
C15H25N3O16P2 |
Peso molecular |
565.32 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
CYKLRRKFBPBYEI-NQQHDEILSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Sinónimos |
UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



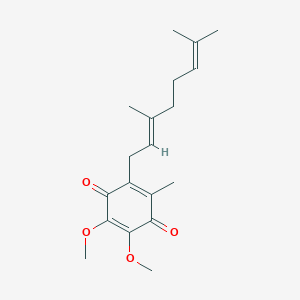
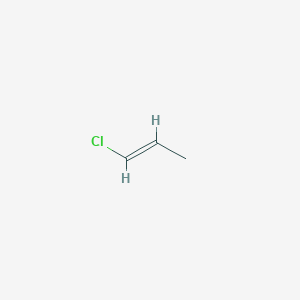
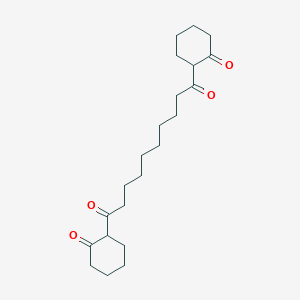
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
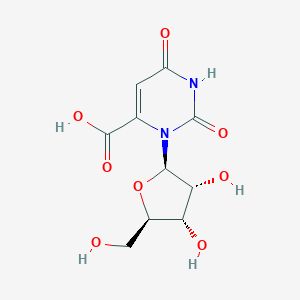
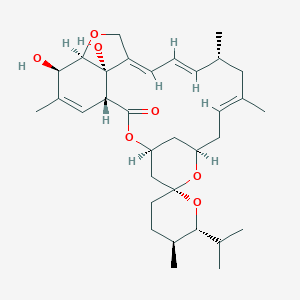
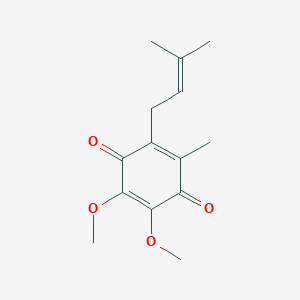
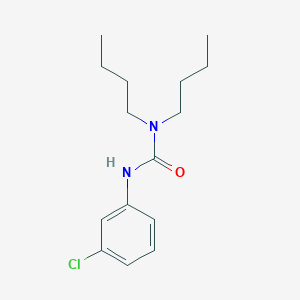
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
